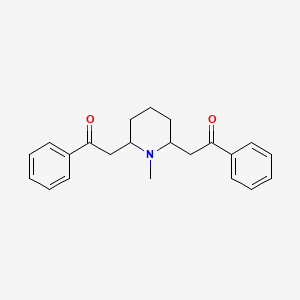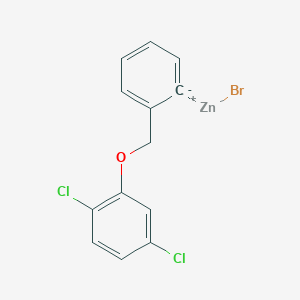
(3-(((2-Chlorophenyl)thio)methyl)oxetan-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(((2-Chlorophenyl)thio)methyl)oxetan-3-yl)methanol is a chemical compound with the molecular formula C11H13ClO2S and a molecular weight of 244.74 g/mol . This compound features an oxetane ring, a chlorophenyl group, and a thioether linkage, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(((2-Chlorophenyl)thio)methyl)oxetan-3-yl)methanol typically involves the reaction of 2-chlorobenzenethiol with an oxetane derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(3-(((2-Chlorophenyl)thio)methyl)oxetan-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the oxetane ring.
Substitution: The chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated products, modified oxetane derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(3-(((2-Chlorophenyl)thio)methyl)oxetan-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-(((2-Chlorophenyl)thio)methyl)oxetan-3-yl)methanol involves its interaction with specific molecular targets. The compound’s thioether and oxetane groups allow it to form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl group may also contribute to its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- (3-(((2-Bromophenyl)thio)methyl)oxetan-3-yl)methanol
- (3-(((2-Fluorophenyl)thio)methyl)oxetan-3-yl)methanol
- (3-(((2-Methylphenyl)thio)methyl)oxetan-3-yl)methanol
Uniqueness
(3-(((2-Chlorophenyl)thio)methyl)oxetan-3-yl)methanol is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The oxetane ring also imparts distinct chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13ClO2S |
|---|---|
Molecular Weight |
244.74 g/mol |
IUPAC Name |
[3-[(2-chlorophenyl)sulfanylmethyl]oxetan-3-yl]methanol |
InChI |
InChI=1S/C11H13ClO2S/c12-9-3-1-2-4-10(9)15-8-11(5-13)6-14-7-11/h1-4,13H,5-8H2 |
InChI Key |
KDAKYQASXRRMJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CO)CSC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


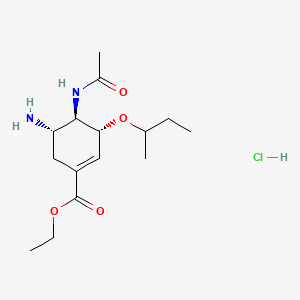
![3-(Furan-2-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14890761.png)
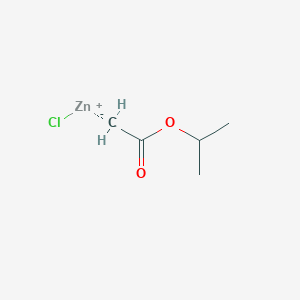
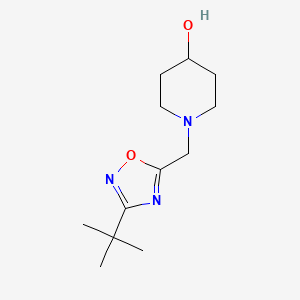
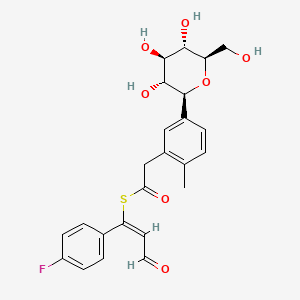
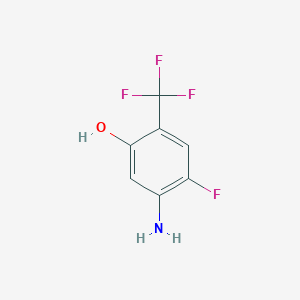
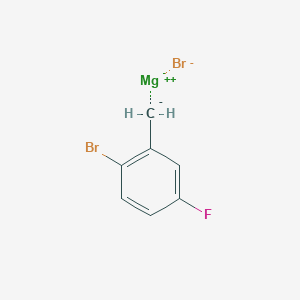
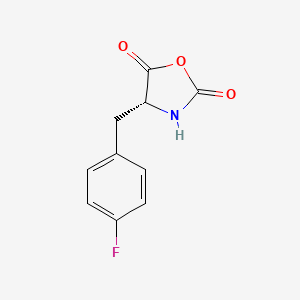
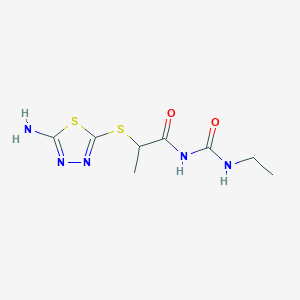
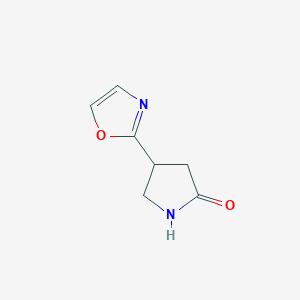
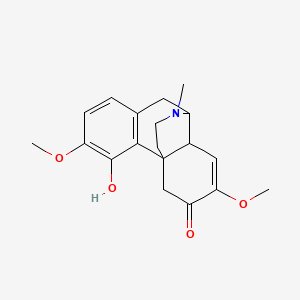
![2-(5,6-Difluoro-1H-benzo[d][1,2,3]triazol-1-yl)acetonitrile](/img/structure/B14890825.png)
